(20R)-17,20-Dihydroxypregn-4-en-3-one
Overview
Description
Synthesis Analysis
The synthesis of compounds closely related to "(20R)-17,20-Dihydroxypregn-4-en-3-one" involves several chemical reactions and methodologies. One approach described involves the synthesis of 19,21-dihydroxypregn-4-ene-3,20-dione from 3β-acetoxypregn-5-en-20-one via the 'hypoiodite reaction', and subsequent steps leading to various derivatives through oxidation and cleavage processes (Kirk & Yeoh, 1983). Another method reports the synthesis of steroidal haptens, which involves hydride reduction and subsequent chemical modifications to yield specific steroidal derivatives (Pouzar & Fajkos̆, 1994).
Molecular Structure Analysis
The molecular structure of steroidal compounds similar to "(20R)-17,20-Dihydroxypregn-4-en-3-one" has been extensively studied. Research involving density functional theory (DFT) and various spectroscopic techniques such as NMR, IR, UV, and mass spectrometry have provided detailed insights into the geometry, electronic properties, and intramolecular interactions of these molecules (Sethi, Shukla, & Singh, 2014).
Chemical Reactions and Properties
The chemical reactivity and modifications of steroidal compounds like "(20R)-17,20-Dihydroxypregn-4-en-3-one" showcase their versatility. Various studies have reported on the synthesis and characterization of derivatives through reactions such as Michael addition, oxidation-reduction processes, and other specific chemical modifications to achieve desired properties and functionalities (García‐Martínez, Reyes-López, & Joseph-Nathan, 1993).
Physical Properties Analysis
Physical properties such as solvatochromic behavior, spectroscopic characteristics, and molecular geometry play a crucial role in understanding the behavior of steroidal compounds. Studies involving DFT quantum chemical calculations and solvatochromic analysis provide insights into the absorption-emission characteristics, global reactivity, and other physical properties of these compounds (Genç, Shehu, & Servi, 2019).
Chemical Properties Analysis
The chemical properties of steroidal molecules like "(20R)-17,20-Dihydroxypregn-4-en-3-one" are influenced by their functional groups, stereochemistry, and molecular structure. Research on the synthesis and characterization of derivatives highlights the impact of modifications on their reactivity, interaction with biological targets, and potential applications in various fields of study (Johnston, Sawicki, Windholz, & Patchett, 1968).
Scientific Research Applications
Antiviral Activity : One study evaluated the antiviral activity of various natural sulfated polyhydroxysteroids and their synthetic derivatives, including compounds structurally related to "(20R)-17,20-Dihydroxypregn-4-en-3-one." These compounds showed inhibitory effects on the replication of DNA and RNA viruses (Comin et al., 1999).
Biological Activity of Steroid Derivatives : Another study isolated and characterized various steroid derivatives, including "(20R)-17,20-Dihydroxypregn-4-en-3-one." The research focused on the microbial hydroxylation of steroids, which is crucial for understanding their biological activities (Schwarz et al., 1964).
Role in Fish Reproduction : A comprehensive review on the role of maturation-inducing steroids in male fishes highlighted the importance of compounds like 17,20beta-dihydroxypregn-4-en-3-one. These steroids are involved in processes like spermiation and the enhancement of sperm motility (Scott et al., 2010).
Metabolic Pathways in Mammals : Research on the metabolism of various steroids by mammalian tissues has included studies on derivatives of "(20R)-17,20-Dihydroxypregn-4-en-3-one." These studies contribute to our understanding of steroid biosynthesis and metabolism in mammals (Flint et al., 1975).
Synthesis and Conformational Studies : Synthesis and conformational studies of various steroid derivatives, including "(20R)-17,20-Dihydroxypregn-4-en-3-one," have been conducted to understand their structural properties and potential therapeutic applications (Frank et al., 2008).
properties
IUPAC Name |
(8R,9S,10R,13S,14S,17R)-17-hydroxy-17-[(1R)-1-hydroxyethyl]-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32O3/c1-13(22)21(24)11-8-18-16-5-4-14-12-15(23)6-9-19(14,2)17(16)7-10-20(18,21)3/h12-13,16-18,22,24H,4-11H2,1-3H3/t13-,16-,17+,18+,19+,20+,21+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MASCESDECGBIBB-FSHQYNQFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60873499 | |
Record name | (20R)-17,20-Dihydroxypregn-4-en-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60873499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(20R)-17,20-Dihydroxypregn-4-en-3-one | |
CAS RN |
1662-06-2 | |
Record name | 17α,20β-Dihydroxy-4-pregnen-3-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1662-06-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 17alpha,20beta-Dihydroxypregn-4-en-3-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001662062 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (20R)-17,20-Dihydroxypregn-4-en-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60873499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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